molecular formula C14H19ClN2O B7511686 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Cat. No. B7511686
M. Wt: 266.76 g/mol
InChI Key: JJPVZWZNIGNNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenethylamines. The compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, obsessive-compulsive disorder, and schizophrenia. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are implicated in the pathophysiology of these disorders. MCPP has also been used as a research tool to study the role of these neurotransmitter systems in the brain.

Mechanism of Action

The exact mechanism of action of mCPP is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. The compound has been shown to bind to several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C. The activation of these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of mCPP are complex and depend on the dose and route of administration. The compound has been shown to increase the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, which can lead to changes in mood, cognition, and behavior. MCPP has also been shown to affect various physiological processes, including cardiovascular function, thermoregulation, and gastrointestinal motility.

Advantages and Limitations for Lab Experiments

One of the advantages of using mCPP in lab experiments is its ability to modulate multiple neurotransmitter systems, which can provide insights into the complex interactions between these systems in the brain. However, the use of mCPP in lab experiments also has several limitations. The compound has a narrow therapeutic window and can cause adverse effects at higher doses, which can limit its use in certain experimental paradigms. Additionally, the compound has been shown to have variable effects across different animal species, which can complicate the interpretation of results.

Future Directions

Future research on mCPP should focus on elucidating its precise mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders. The development of more selective agonists and antagonists for specific serotonin receptor subtypes could also provide insights into the role of these receptors in the brain. Additionally, the use of mCPP in combination with other psychoactive compounds could provide novel insights into the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of mCPP involves the reaction between 1-(2-chlorophenyl)piperazine and 2-methylpropan-1-one in the presence of a catalyst. The reaction can be carried out using different methods, including acid-catalyzed condensation, base-catalyzed condensation, and metal-catalyzed coupling. The yield and purity of the final product depend on the reaction conditions and the choice of catalyst.

properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(2)14(18)17-9-7-16(8-10-17)13-6-4-3-5-12(13)15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPVZWZNIGNNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

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